Cas no 2901106-11-2 (4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol)

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound featuring a tetrahydro-2H-pyran-4-ol core substituted with a 5-(methylthio)thiophen-2-yl group. This structure combines a sulfur-containing thiophene moiety with a pyran ring, offering unique reactivity and potential applications in medicinal chemistry and material science. The methylthio group enhances lipophilicity, while the hydroxyl functionality provides a site for further derivatization. Its balanced polarity and structural rigidity make it a valuable intermediate for synthesizing complex molecules, particularly in drug discovery and agrochemical research. The compound's stability and synthetic versatility underscore its utility in organic synthesis and pharmaceutical development.
4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol structure
2901106-11-2 structure
商品名:4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol
CAS番号:2901106-11-2
MF:C10H14O2S2
メガワット:230.346960544586
CID:6796327
PubChem ID:171366344

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol 化学的及び物理的性質

名前と識別子

    • MFCD34777177
    • 2901106-11-2
    • 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol
    • インチ: 1S/C10H14O2S2/c1-13-9-3-2-8(14-9)10(11)4-6-12-7-5-10/h2-3,11H,4-7H2,1H3
    • InChIKey: OLKVKKHKNJUWNS-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=C1C1(CCOCC1)O)SC

計算された属性

  • せいみつぶんしりょう: 230.04352203g/mol
  • どういたいしつりょう: 230.04352203g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 83Ų

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB602342-5g
4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol; .
2901106-11-2
5g
€2218.40 2024-07-19
abcr
AB602342-250mg
4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol; .
2901106-11-2
250mg
€355.80 2024-07-19
abcr
AB602342-1g
4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol; .
2901106-11-2
1g
€659.60 2024-07-19

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol 関連文献

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-olに関する追加情報

Introduction to 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol (CAS No. 2901106-11-2)

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by the CAS number 2901106-11-2, belongs to the class of tetrahydropyran derivatives, which are known for their versatility in medicinal chemistry. The presence of a thiophene ring substituted with a methylthio group and connected to a tetrahydropyran scaffold suggests a rich chemical space for interactions with biological targets.

The molecular structure of 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol incorporates several key functional groups that contribute to its pharmacological profile. The thiophene ring, a heterocyclic aromatic compound, is a common motif in natural products and pharmaceuticals, often exhibiting bioactivity due to its ability to engage in π-stacking interactions and hydrogen bonding. The methylthio (-SCH₃) substituent on the thiophene ring introduces a polar, sulfur-rich moiety that can modulate the compound's solubility and reactivity. Additionally, the tetrahydropyran ring provides a flexible, three-dimensional structure that may enhance binding affinity to biological targets.

In recent years, there has been growing interest in thiophene derivatives as potential therapeutic agents. Studies have demonstrated that compounds containing thiophene scaffolds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol makes it an attractive candidate for further investigation in drug discovery. The tetrahydropyran ring, in particular, is known to enhance oral bioavailability and metabolic stability, making it a favorable structure for developing small-molecule drugs.

Current research in the field of medicinal chemistry has highlighted the importance of scaffold hopping—exploring structurally diverse molecules—to overcome drug resistance and improve therapeutic efficacy. 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol represents an excellent example of such an approach. Its unique combination of a thiophene core with a tetrahydropyran appendage offers a novel chemical entity that may interact with biological targets in ways not achievable with more conventional molecules. This structural novelty has prompted several academic and industrial groups to explore its potential as a lead compound for further optimization.

The synthesis of 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol presents both challenges and opportunities for synthetic chemists. The construction of the tetrahydropyran ring requires careful selection of reaction conditions to ensure high yield and purity. Additionally, the introduction of the methylthio group on the thiophene ring demands precise control over reaction parameters to avoid unwanted side products. Advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules efficiently, paving the way for rapid exploration of their pharmacological properties.

One of the most compelling aspects of 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol is its potential as a scaffold for drug discovery. Researchers have employed various computational techniques, such as molecular docking and virtual screening, to identify possible binding interactions with biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for developing anti-inflammatory agents. Furthermore, its structural features could be leveraged to design molecules with enhanced selectivity and reduced toxicity.

In vitro studies have begun to unravel the pharmacological profile of 4-(5-(Methylthio)thiophen-2H-pyran)-4-one (the tautomer form of our compound). Initial experiments have shown modest activity against certain enzymatic targets, indicating potential therapeutic applications. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.

The future directions for research on CAS No 29011061122 are multifaceted. On one hand, chemists are exploring new synthetic routes to improve yield and scalability while reducing environmental impact. On the other hand, biologists are investigating how structural modifications can fine-tune biological activity without compromising efficacy. This interdisciplinary approach is crucial for advancing drug discovery efforts.

As our understanding of molecular interactions continues to grow, compounds like 4-(5-(Methylthio)thiophen)-4-one will play an increasingly important role in developing next-generation therapeutics. Their unique structural features offer a wealth of opportunities for innovation, and their potential applications span multiple therapeutic areas. By leveraging cutting-edge synthetic techniques and computational methods, researchers are poised to unlock the full therapeutic potential of this remarkable molecule.

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Amadis Chemical Company Limited
(CAS:2901106-11-2)
A1218354
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315